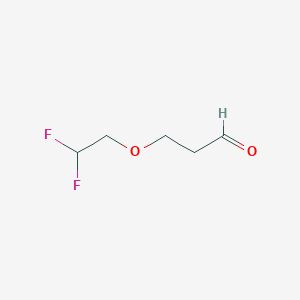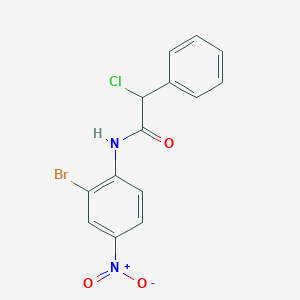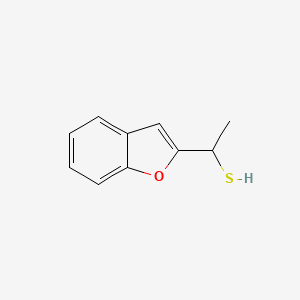![molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6](/img/structure/B2842707.png)
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy substituents on the indole ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methoxy groups. Here is a general synthetic route:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrimidine Ring: The indole derivative is then reacted with a suitable pyrimidine precursor, such as a chloro-pyrimidine, under basic conditions to form the fused pyrimidoindole structure.
Substitution Reactions: The final steps involve the selective chlorination and methoxylation of the indole ring. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be performed using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce quinone-like structures.
科学研究应用
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets such as enzymes and DNA. The chloro and methoxy groups enhance its binding affinity and specificity. For instance, in medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways crucial for cancer cell survival.
相似化合物的比较
Similar Compounds
- 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-Chloro-6-methoxy-5H-pyrimido[5,4-b]indole
- 7-Chloro-4-methoxy-5H-pyrimido[5,4-b]indole
Uniqueness
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the position of the chloro and methoxy groups can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFUWOBDUSDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

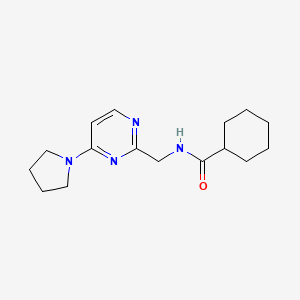
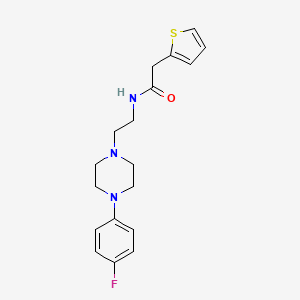
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/new.no-structure.jpg)
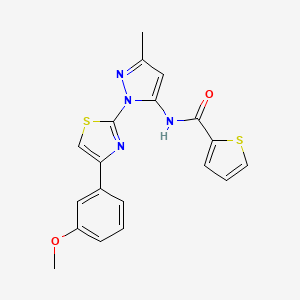
![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)

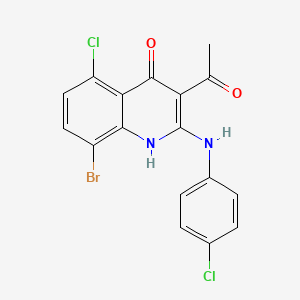
![1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)
